molecular formula C19H25N5O2 B12007450 1,3-Dimethyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione

Cat. No.: B12007450
M. Wt: 355.4 g/mol
InChI Key: PFBSWHWLAOLRED-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group transformations. The reaction conditions may vary, but common reagents include alkyl halides, amines, and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1,3-Dimethyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-1,3-dimethyl-8-((3-phenylpropyl)thio)-3,7-dihydro-1H-purine-2,6-dione
  • 8-(Benzylthio)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1,3-Dimethyl-7-(3-phenyl-propyl)-8-propylamino-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern on the purine core

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

1,3-dimethyl-7-(3-phenylpropyl)-8-(propylamino)purine-2,6-dione

InChI

InChI=1S/C19H25N5O2/c1-4-12-20-18-21-16-15(17(25)23(3)19(26)22(16)2)24(18)13-8-11-14-9-6-5-7-10-14/h5-7,9-10H,4,8,11-13H2,1-3H3,(H,20,21)

InChI Key

PFBSWHWLAOLRED-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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